Gly-Pro-AMC: An In-depth Technical Guide for Researchers and Drug Development Professionals
Gly-Pro-AMC: An In-depth Technical Guide for Researchers and Drug Development Professionals
An extensive examination of the fluorogenic substrate Gly-Pro-AMC, detailing its biochemical properties, enzymatic interactions, and applications in scientific research and drug discovery. This guide provides comprehensive experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Introduction
Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive fluorogenic substrate widely utilized for the detection and quantification of the activity of Dipeptidyl Peptidase IV (DPP-IV/CD26) and other post-proline cleaving enzymes. DPP-IV is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction, making it a significant therapeutic target, particularly for type 2 diabetes.[1][2][3] The enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent AMC moiety results in the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), providing a direct and continuous measure of enzyme activity.[4][5][6] This guide offers a detailed overview of Gly-Pro-AMC, its core applications, and standardized protocols for its use.
Chemical and Physical Properties
Gly-Pro-AMC is a synthetic molecule designed for high specificity and sensitivity in enzymatic assays. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Synonyms | Gly-Pro-7-amido-4-methylcoumarin, GP-AMC | [7] |
| CAS Number | 115035-46-6 | [7] |
| Molecular Formula | C₁₇H₁₉N₃O₄ (as hydrobromide) | [7] |
| Molecular Weight | 410.3 g/mol (as hydrobromide) | [7] |
| Excitation Wavelength | 340-360 nm | [7][8] |
| Emission Wavelength | 440-465 nm | [7][8] |
| Appearance | Solid | [9] |
| Solubility | DMF: 10 mg/ml, PBS (pH 7.2): 10 mg/ml, DMSO: 1 mg/ml | [7] |
Enzymatic Interactions and Applications
Gly-Pro-AMC is primarily recognized and cleaved by a specific class of serine proteases that recognize proline at the penultimate position of the N-terminus.
Dipeptidyl Peptidase IV (DPP-IV)
The most prominent application of Gly-Pro-AMC is in the study of DPP-IV. This enzyme is a key regulator of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for maintaining glucose homeostasis.[2][3][4] By cleaving and inactivating these hormones, DPP-IV plays a significant role in the pathophysiology of type 2 diabetes. The use of Gly-Pro-AMC allows for high-throughput screening of DPP-IV inhibitors, a major class of anti-diabetic drugs.[1][6]
Other Post-Proline Cleaving Enzymes
While Gly-Pro-AMC is a preferred substrate for DPP-IV, it can also be cleaved by other prolyl peptidases, including:
-
Fibroblast Activation Protein (FAP): A transmembrane serine protease highly expressed in the stroma of epithelial cancers and sites of tissue remodeling. FAP is implicated in tumor invasion, metastasis, and immunosuppression.[9][10][11]
-
Prolyl Endopeptidase (PREP): A cytosolic serine peptidase involved in the metabolism of neuropeptides and peptide hormones in the brain.[12][13][14] Altered PREP activity has been linked to neurodegenerative and psychological disorders.[14]
Due to this broader specificity, it is crucial to use specific inhibitors or purified enzymes to dissect the activity of a particular enzyme in complex biological samples.
Quantitative Data: Enzyme Kinetics
The following table summarizes the Michaelis-Menten constant (Km) for DPP-IV with Gly-Pro-AMC, providing a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity. These values can vary depending on the experimental conditions and the source of the enzyme.
| Enzyme | Substrate | Km (µM) | Vmax | Source | Reference |
| Human Plasma DPP-IV | Gly-Pro-AMC | 13.75 - 14.35 | Not specified | Human Plasma | [5] |
| Recombinant Human DPP-IV | Gly-Pro-AMC | 15.3 - 15.35 | Not specified | Recombinant | [5] |
| Human Serum DPP-IV | Gly-Pro-p-nitroanilide | 500 | 50 U/L | Human Serum | [15] |
Note: The last entry uses a different substrate (Gly-Pro-p-nitroanilide) which is a colorimetric substrate, and thus the kinetic parameters may differ from the fluorogenic Gly-Pro-AMC.
Experimental Protocols
This section provides detailed methodologies for performing a DPP-IV activity assay using Gly-Pro-AMC.
Materials
-
Gly-Pro-AMC hydrobromide
-
DPP-IV enzyme (recombinant or from biological samples)
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[16]
-
96-well black microplate
-
Fluorescence microplate reader
-
DPP-IV inhibitor (e.g., Sitagliptin) for control experiments
Preparation of Reagents
-
Gly-Pro-AMC Stock Solution: Prepare a 10 mM stock solution of Gly-Pro-AMC in DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the Gly-Pro-AMC stock solution in DPP-IV Assay Buffer to the desired final concentration. A common final concentration is 50 µM.
-
Enzyme Preparation: Dilute the DPP-IV enzyme to the desired concentration in cold DPP-IV Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanogram range for recombinant enzymes.[6]
Assay Procedure
-
Add 50 µL of the diluted enzyme solution to the wells of a 96-well black microplate.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-30 minutes) at 37°C before adding the substrate.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8][16] Readings are typically taken every 1-2 minutes for 10-30 minutes at 37°C.[8][17]
-
The rate of increase in fluorescence is directly proportional to the DPP-IV activity.
Data Analysis
The enzyme activity can be calculated by determining the change in fluorescence over time (ΔRFU/min). For quantitative analysis, a standard curve of free AMC can be generated to convert the fluorescence units to the amount of product formed.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving enzymes that cleave Gly-Pro-AMC and a typical experimental workflow for an enzyme inhibition assay.
Caption: DPP-IV signaling pathway in glucose homeostasis.
Caption: FAP signaling in the tumor microenvironment.
Caption: PREP in oxidative stress and inflammation.
Caption: DPP-IV inhibition assay workflow.
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 6. promega.in [promega.in]
- 7. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 12. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptidomics of prolyl endopeptidase in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. content.abcam.com [content.abcam.com]
- 17. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
